Cbz-D-norarg(boc)2-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cbz-D-norarg(boc)2-OH involves the protection of amino groups using Boc and Cbz protecting groups. The synthesis typically starts with the amino acid nor-L-arginine, which undergoes protection of its amino groups. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions, while the Cbz protection is done using benzyl chloroformate (CbzCl) in the presence of a base .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps .
Chemical Reactions Analysis
Types of Reactions
Cbz-D-norarg(boc)2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The Cbz and Boc protecting groups can be removed through reduction reactions using catalytic hydrogenation (Pd-C, H2) for Cbz and acidic conditions (trifluoroacetic acid) for Boc
Substitution: The protected amino groups can undergo substitution reactions to form new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Palladium on carbon (Pd-C) with hydrogen gas (H2), trifluoroacetic acid (TFA).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acid derivatives .
Scientific Research Applications
Cbz-D-norarg(boc)2-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in peptide synthesis as a protected amino acid to prevent unwanted side reactions during the synthesis process
Biology: The compound is used in the study of enzyme-substrate interactions and protein structure-function relationships
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products
Mechanism of Action
The mechanism of action of Cbz-D-norarg(boc)2-OH involves the protection of amino groups to prevent unwanted reactions during peptide synthesis. The Boc and Cbz groups provide stability to the amino acid, allowing for selective deprotection under specific conditions. The Boc group is removed under acidic conditions, while the Cbz group is removed through catalytic hydrogenation .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds use only the Boc group for protection.
N-Cbz-protected amino acids: These compounds use only the Cbz group for protection.
N-Fmoc-protected amino acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group for protection
Uniqueness
Cbz-D-norarg(boc)2-OH is unique due to its dual protection strategy, which provides greater stability and selectivity during peptide synthesis. The combination of Boc and Cbz groups allows for sequential deprotection, making it a valuable tool in complex synthetic processes .
Properties
Molecular Formula |
C23H34N4O8 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C23H34N4O8/c1-22(2,3)34-20(31)26-18(27-21(32)35-23(4,5)6)24-13-12-16(17(28)29)25-19(30)33-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,25,30)(H,28,29)(H2,24,26,27,31,32)/t16-/m1/s1 |
InChI Key |
FTZUAAJDNCSHTM-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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